molecular formula C3H7O6P-2 B1228811 Glycerol 1-phosphate

Glycerol 1-phosphate

Cat. No. B1228811
M. Wt: 170.06 g/mol
InChI Key: AWUCVROLDVIAJX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(glycerol phosphate) anion is a polyanionic polymer obtained by global deprotonation of the phosphate OH groups of poly(glycerol phosphate). It has a role as a bacterial metabolite. It is a polyanionic polymer and an organophosphate oxoanion. It is a conjugate base of a poly(glycerol phosphate) macromolecule.

Scientific Research Applications

Glycerol 1-Phosphate in Plant Immunity

This compound (G1P) is notably involved in plant immunity. It serves as an inducer of systemic acquired resistance (SAR) in plants, protecting them from secondary infections. This was demonstrated through studies on genetic mutants defective in G1P biosynthesis, which could not induce SAR but were rescued when G1P was supplied exogenously. These findings highlight G1P's critical role in plant immune responses and its potential in agricultural applications for enhancing disease resistance in crops (Chanda et al., 2011).

Enzymatic Synthesis from Crude Glycerol

In a groundbreaking study, researchers developed a method for the enzymatic phosphorylation of glycerol to produce rac-glycerol-1-phosphate from crude glycerol, a byproduct of biodiesel production. This approach utilized acid phosphatases and demonstrated a simple, cost-effective method for producing G1P with reasonable purity, offering a sustainable route for valorizing glycerol waste (Tasnádi et al., 2020).

This compound in Microbial Metabolism

This compound plays a significant role in microbial metabolism, particularly in lactic acid bacteria (LAB). It is a substrate in phospholipid biosynthesis and is involved in the synthesis of glycerophospholipids from G3P. This function is crucial for LAB, as glycerophospholipids are essential components of their cellular structure and metabolism (Doi, 2019).

Disease Resistance in Theobroma Cacao

G1P, through its derivative glycerol-3-phosphate (G3P), has been implicated in enhancing disease resistance in Theobroma cacao. The exogenous application of glycerol to cacao leaves increased G3P levels and stimulated the plant's defense response, resulting in decreased lesion formation by pathogens. This study suggests potential agricultural applications of G1P in improving crop resilience to diseases (Zhang et al., 2015).

G1P and Systemic Immunity in Soybean

In soybean, G1P-derived foliar immunity is activated in response to interactions with nitrogen-fixing bacteria. This study demonstrates G1P's essential role in excluding non-desirable root-nodulating bacteria and associated foliar pathogen immunity in soybean, indicating a complex signaling mechanism involving G1P in plant-microbe interactions (Shine et al., 2019).

G1P in Resistance to Fungal Pathogens

G1P levels in plants are associated with defense against fungal pathogens like Colletotrichum higginsianum. Studies show that alterations in G1P levels correlate with changes in plant resistance, suggesting G1P's role in plant defense against hemibiotrophic fungal infections (Chanda et al., 2008).

properties

IUPAC Name

2,3-dihydroxypropyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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